Product packaging for 1-Bromo-4-fluoroisoquinoline(Cat. No.:CAS No. 1421517-86-3)

1-Bromo-4-fluoroisoquinoline

Cat. No.: B1513215
CAS No.: 1421517-86-3
M. Wt: 226.04 g/mol
InChI Key: LEDHCNXDWGRWDB-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoroisoquinoline is a valuable halogenated heterocyclic building block in medicinal chemistry and drug discovery research. The bromo and fluoro substituents on the isoquinoline core make it an ideal intermediate for various metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution reactions, allowing for the efficient synthesis of complex, disubstituted derivatives . Isoquinoline derivatives are prominent scaffolds in the development of bioactive molecules, and the 4-fluoro substitution pattern is particularly significant, as it is found in key intermediates for pharmaceuticals, including cerebrovascular agents . Similarly, the 8-fluoro analogue has been utilized as a key precursor to 1,8-disubstituted tetrahydroisoquinolines, which are investigated as potential central nervous system drug candidates and calcium channel blockers . Researchers can leverage this compound to synthesize novel compounds for structure-activity relationship (SAR) studies, particularly in the search for new antibacterial and antitubercular agents, where the isoquinoline core has shown relevance . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrFN B1513215 1-Bromo-4-fluoroisoquinoline CAS No. 1421517-86-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-9-7-4-2-1-3-6(7)8(11)5-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDHCNXDWGRWDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856939
Record name 1-Bromo-4-fluoroisoquinoline
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Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421517-86-3
Record name 1-Bromo-4-fluoroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421517-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for 1 Bromo 4 Fluoroisoquinoline and Its Advanced Intermediates

De Novo Synthesis Approaches to Halogenated Isoquinoline (B145761) Frameworks

The construction of the isoquinoline core from acyclic precursors, known as de novo synthesis, offers a powerful approach to introduce the desired halogen substituents at specific positions from the outset.

Cyclization Reactions for Isoquinoline Ring Construction

Several classical and modern cyclization reactions can be adapted to produce halogenated isoquinolines. The Bischler-Napieralski and Pictet-Spengler reactions are cornerstone methods for isoquinoline synthesis. mdpi.com In the context of 1-bromo-4-fluoroisoquinoline, these reactions would necessitate starting materials that already contain the requisite fluorine and bromine atoms on the phenylethylamine precursor. For instance, a hypothetical route could involve the cyclization of an N-acyl derivative of a 2-bromo-5-fluorophenylethylamine. The reaction conditions for such cyclizations are well-established, often employing dehydrating agents like phosphorus oxychloride or polyphosphoric acid. mdpi.com

More contemporary methods, such as transition-metal-catalyzed cyclizations, provide alternative routes. For example, palladium-catalyzed reactions of 2-(1-alkynyl)benzaldimines can lead to the formation of the isoquinoline ring. google.com A silver-catalyzed intramolecular oxidative aminofluorination of alkynes has also been reported for the efficient synthesis of 4-fluoroisoquinolines. acs.org Adapting these methods for the synthesis of this compound would require the use of appropriately substituted alkyne and amine precursors.

Cyclization Method General Reactants Key Reagents/Catalysts Potential for Halogenation
Bischler-NapieralskiN-acyl-β-phenylethylaminePOCl₃, P₂O₅Pre-halogenated phenylethylamine
Pictet-Spenglerβ-phenylethylamine, Aldehyde/KetoneAcid catalyst (e.g., TFA)Pre-halogenated phenylethylamine
Palladium-Catalyzed2-(1-alkynyl)benzaldiminePd(II) catalystPre-halogenated alkyne and/or benzaldimine
Silver-Catalyzed AminofluorinationAlkyne with an amine tetherAg(I) catalyst, NFSIIntroduces fluorine at C4

Approaches Involving Sequential Halogenation during Ring Formation

A versatile de novo approach described by Myers and co-workers involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. cymitquimica.com This method allows for the introduction of substituents at various positions of the isoquinoline ring. A notable example from this work is the synthesis of 3-bromo-4-chloro-5-fluoro-7-iodoisoquinoline, demonstrating that multiple, distinct halogen atoms can be incorporated into the isoquinoline skeleton through a programmed sequence of reactions. This strategy could, in principle, be tailored for the synthesis of this compound by selecting the appropriate starting materials and halogenating agents.

Post-functionalization Methodologies on Pre-existing Isoquinoline Scaffolds

The modification of a pre-formed isoquinoline or a substituted isoquinoline intermediate is a more common and often more practical approach to introduce the desired bromo and fluoro substituents.

Introduction of Bromine at C1 on Fluorinated Isoquinolines

This strategy commences with a 4-fluoroisoquinoline (B1268607) derivative, followed by the introduction of a bromine atom at the C1 position.

Direct electrophilic bromination of the C1 position of an isoquinoline is generally challenging due to the electron-deficient nature of the pyridine (B92270) ring. However, the synthesis of 4-bromoisoquinolines can be achieved through the bromination of isoquinoline hydrobromide salt at elevated temperatures. smolecule.com A similar approach for 4-fluoroisoquinoline could potentially lead to bromination at other positions. More selective methods, such as the Boc₂O-mediated dearomatization strategy, have been developed for the C4-halogenation of isoquinolines. acs.org The direct C1 bromination of 4-fluoroisoquinoline would likely require specific activating groups or reaction conditions that have not been extensively reported.

A more viable route involves the bromination of an activated precursor, such as 4-fluoroisoquinolin-1(2H)-one. The resulting 1-bromo-4-fluoroisoquinolin-1(2H)-one can then be converted to this compound. While specific literature for the 4-fluoro derivative is scarce, the bromination of isoquinolin-1(2H)-one is a known transformation.

A highly plausible and documented route to this compound involves the nucleophilic substitution of a leaving group at the C1 position of a 4-fluoroisoquinoline. The chlorine atom in 1-chloro-4-fluoroisoquinoline (B1591577) serves as an effective leaving group.

The synthesis of the key intermediate, 1-chloro-4-fluoroisoquinoline, is well-documented and typically starts from 1-hydroxyisoquinoline. umich.eduresearchgate.net The process involves fluorination to yield 4-fluoro-1-hydroxyisoquinoline, followed by chlorination with a reagent such as phosphorus oxychloride. umich.eduresearchgate.netgoogle.com

Once 1-chloro-4-fluoroisoquinoline is obtained, a halogen exchange (Halex) reaction can be employed to replace the chlorine atom with bromine. nih.gov This type of reaction is a standard method for the synthesis of bromoarenes from their chloro-analogs. The reaction is typically carried out using a bromide source, such as hydrobromic acid or a metal bromide salt, often at elevated temperatures.

Starting Material Reagents Product Reaction Type Reference
1-HydroxyisoquinolineFluorinating agent, then POCl₃1-Chloro-4-fluoroisoquinolineFluorination and Chlorination umich.eduresearchgate.net
1-Chloro-4-fluoroisoquinolineBromide source (e.g., HBr)This compoundHalogen Exchange nih.gov

Introduction of Fluorine at C4 on Brominated Isoquinolines

The fluorination of brominated isoquinolines at the C4 position is a critical step in the synthesis of this compound. Various strategies have been developed to achieve this transformation, broadly categorized into nucleophilic and electrophilic fluorination methods, as well as diazonium salt-based approaches.

Nucleophilic Aromatic Substitution (SNAr) of Halogen Precursors at C4 (e.g., from 4-bromoisoquinoline)

Nucleophilic aromatic substitution (SNAr) is a prominent method for introducing a fluorine atom onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. libretexts.orglibretexts.org In the context of isoquinoline, the nitrogen atom in the ring can facilitate this reaction. The general principle involves the attack of a fluoride (B91410) ion source on an isoquinoline precursor bearing a good leaving group, such as a halogen, at the C4 position. researchgate.net

Potassium fluoride (KF) and cesium fluoride (CsF) are common reagents for nucleophilic fluorination. nih.gov The reaction of a 4-haloisoquinoline with these fluoride salts, typically in a high-boiling polar aprotic solvent, can yield the desired 4-fluoroisoquinoline. The higher reactivity of CsF compared to KF is often attributed to its greater solubility and the "naked" nature of the fluoride ion in solution. However, the high cost of CsF can be a drawback. nih.gov To enhance the efficacy of KF, phase-transfer catalysts are sometimes employed to increase the concentration of the active fluorinating agent in the organic phase. nih.gov

ReagentConditionsProductYieldReference
KF/Bu4NCl>130 °C4-FluoroisoquinolineModerate nih.gov
CsFHigh Temp.4-Fluoroisoquinoline- nih.gov
This table showcases representative conditions for SNAr fluorination.

Palladium-catalyzed fluorination reactions have emerged as powerful tools in organic synthesis. nih.govnih.govspringernature.commdpi.com A specific method for the synthesis of 4-fluoroisoquinoline involves the reaction of 4-bromoisoquinoline (B23445) with a combination of silver fluoride (AgF) and potassium fluoride in the presence of a palladium complex. google.com This approach leverages the ability of palladium to facilitate cross-coupling reactions, enabling the substitution of the bromine atom with fluorine. While effective, this method can be sensitive to reaction conditions and the specific palladium catalyst and ligands employed. nih.govgoogle.com

SubstrateReagentsCatalystProductYieldReference
4-BromoisoquinolineAgF, KFPalladium Complex4-Fluoroisoquinoline- google.com
This table highlights a palladium-catalyzed fluorination approach.

While primarily known as an electrophilic fluorinating agent, N-Fluorobenzenesulfonimide (NFSI) can also be involved in reactions that result in the formation of C-F bonds through various mechanisms. researchgate.netbrittonsfu.comnih.govorganic-chemistry.orgresearchgate.net In some synthetic pathways leading to substituted isoquinolines, NFSI has been used as the fluorine source. For instance, the condensation of o-tolualdehyde tert-butylimine anions with nitriles, followed by trapping with NFSI, allows for the introduction of a fluorine atom at the C4 position. nih.gov This method provides a route to 4-fluoroisoquinolines with diverse substitution patterns. nih.gov

Starting MaterialsKey ReagentsProductYieldReference
o-Tolualdehyde tert-butylimine, N,N-DialkylcyanamideLDA, NFSI4-Fluoroisoquinoline derivative- nih.gov
This table illustrates the use of NFSI in a multi-component synthesis of 4-fluoroisoquinolines.
Electrophilic Fluorination Approaches at C4 (e.g., using electrophilic fluorinating agents like Selectfluor or NFSI)

Electrophilic fluorination involves the reaction of an electron-rich aromatic system with a reagent that acts as a source of "F+". wikipedia.org Reagents like Selectfluor (F-TEDA-BF4) and NFSI are widely used for this purpose. nih.govwikipedia.orgresearchgate.netmdpi.comcore.ac.uk For the synthesis of 4-fluoroisoquinolines, this approach would typically require an activated isoquinoline precursor that is susceptible to electrophilic attack at the C4 position. For example, the direct fluorination of certain isoquinoline derivatives can be achieved under specific conditions. Visible-light-mediated C-H fluorination of isoquinolines using NFSI has been reported to yield C1-fluorinated products, indicating the regioselectivity challenges in targeting the C4 position directly on the parent isoquinoline. chinesechemsoc.org However, strategic placement of directing groups can influence the site of fluorination.

ReagentCharacteristicsApplicationReference
SelectfluorCrystalline, stable, potent "F+" sourceElectrophilic fluorination of various substrates researchgate.netmdpi.comcore.ac.uk
NFSICrystalline, stable, versatile N-F reagentElectrophilic and other fluorination reactions nih.govorganic-chemistry.orgresearchgate.netwikipedia.org
This table provides an overview of common electrophilic fluorinating agents.
Balz-Schiemann Type Reactions via Diazonium Salts (e.g., from 4-aminoisoquinoline)

The Balz-Schiemann reaction is a classical method for introducing fluorine into an aromatic ring, proceeding through a diazonium salt intermediate. wikipedia.orgjk-sci.comallaboutchemistry.net This process involves the diazotization of a primary aromatic amine, followed by decomposition of the resulting diazonium salt in the presence of a fluoride source, typically from tetrafluoroborate (B81430) (BF4-) or hexafluorophosphate (B91526) (PF6-) anions. wikipedia.orgnih.govwhiterose.ac.ukthieme-connect.de

To synthesize 4-fluoroisoquinoline via this route, 4-aminoisoquinoline (B122460) is the required starting material. google.comquickcompany.in The 4-aminoisoquinoline is treated with a diazotizing agent, such as sodium nitrite (B80452) in the presence of a strong acid like fluoroboric acid (HBF4), to form the corresponding 4-isoquinolinediazonium tetrafluoroborate salt. quickcompany.ingoogle.com Gentle heating of this isolated salt then leads to the release of nitrogen gas and boron trifluoride, affording 4-fluoroisoquinoline. wikipedia.org While a well-established method, the yields of the Balz-Schiemann reaction can be variable, and the handling of diazonium salts requires care due to their potential instability. google.comuwindsor.ca

Starting MaterialKey StepsProductYieldReference
4-Aminoisoquinoline1. Diazotization (e.g., NaNO2, HBF4)2. Thermal decomposition4-Fluoroisoquinoline0-50% (variable) google.comwikipedia.orgquickcompany.in
This table outlines the Balz-Schiemann reaction for the synthesis of 4-fluoroisoquinoline.

Directed Halogenation and Cross-Coupling for Halogen Introduction

The introduction of halogen atoms at specific positions on the isoquinoline ring is a critical step in the synthesis of complex derivatives. Palladium, copper, and silver catalysts have proven instrumental in developing site-selective halogenation and cross-coupling reactions, as well as in novel cyclization approaches to build the fluorinated isoquinoline scaffold.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a variety of transformations for creating carbon-halogen and carbon-carbon bonds. nih.gov In the context of isoquinoline synthesis, palladium catalysts are pivotal for cross-coupling reactions that introduce functional groups or build the heterocyclic ring itself. A common strategy involves the Sonogashira coupling of a 2-bromoarylaldehyde with a terminal alkyne, catalyzed by complexes like PdCl₂(PPh₃)₂ in the presence of a co-catalyst such as copper(I) iodide (CuI). rsc.org This initial coupling is a key step toward forming the backbone required for subsequent cyclization into the isoquinoline system. rsc.org

Furthermore, palladium-catalyzed reactions are crucial for the functionalization of pre-formed halo-isoquinolines. For instance, the conversion of 4-bromoisoquinoline into 4-fluoroisoquinoline can be achieved using a palladium complex. google.comgoogle.com The selective functionalization of poly-halogenated isoquinolines is also possible, where the inherent reactivity differences of C-X bonds (I > Br > Cl) and the electronic properties of the ring direct the site of coupling. nih.govresearchgate.net In the case of 1-chloro-5-bromoisoquinoline, Suzuki-Miyaura coupling occurs selectively at the C1 position, demonstrating the high electrophilicity of this site. nih.gov This site-selectivity is fundamental for the sequential introduction of different substituents. A method for the reductive decomposition of 1-chloro-4-fluoroisoquinoline using a palladium on charcoal (Pd-C) catalyst also provides a pathway to 4-fluoroisoquinoline. google.comgoogle.com

Reaction Type Catalyst System Substrates Product Reference
Sonogashira CouplingPdCl₂(PPh₃)₂ / CuI2-Bromobenzaldehyde, Terminal Alkyne2-Alkynylbenzaldehyde rsc.org
FluorinationPalladium Complex4-Bromoisoquinoline4-Fluoroisoquinoline google.comgoogle.com
Reductive Dechlorination10% Pd-C / H₂ or Ammonium Formate1-Chloro-4-fluoroisoquinoline4-Fluoroisoquinoline google.comgoogle.com
Suzuki-Miyaura CouplingPd(PPh₃)₄1-Chloro-5-bromoisoquinoline, Arylboronic Acid1-Aryl-5-bromoisoquinoline nih.gov

Copper catalysts offer an economical and less toxic alternative to precious metals for synthesizing and functionalizing isoquinolines. researchgate.net Copper-catalyzed methods have been developed for direct C-H halogenation, providing a streamlined approach to installing halogen atoms without the need for pre-functionalized substrates. For example, the C5 and C7 positions of certain quinoline (B57606) derivatives can be halogenated using a copper catalyst with inexpensive sodium halides (NaX, where X = Cl, Br, I) as the halogen source. researchgate.net This type of reaction demonstrates the potential for direct functionalization of the isoquinoline core.

Copper catalysis also facilitates annulation reactions to construct the isoquinoline ring. researchgate.net A highly efficient method involves the Cu(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water, which can yield substituted isoquinolines in a green solvent. nih.gov Additionally, copper-catalyzed tandem reactions, such as Sonogashira coupling followed by a regioselective 6-endo cyclization, have been used to create fused heterocyclic systems like acs.orgacs.orgnih.govtriazolo[5,1-a]isoquinolines. researchgate.net The versatility of copper is further highlighted in halogen-exchange reactions, where aryl bromides can be converted to aryl iodides or fluorides using copper(I) halides. mdpi.com

Reaction Type Catalyst Halogen Source Key Feature Reference
C-H HalogenationCu(OAc)₂Sodium Halides (NaX)Direct halogenation at C5/C7 of quinolines researchgate.net
Intramolecular CyclizationCuIN/ASynthesis of isoquinolines in water nih.gov
Aromatic FinkelsteinCuICuIHalogen exchange (e.g., Ar-Br to Ar-I) mdpi.com
Tandem Coupling/CyclizationCopper CatalystN/ASynthesis of N-fused isoquinoline heterocycles researchgate.net

A novel and efficient strategy for the direct synthesis of 4-fluoroisoquinolines involves a silver-catalyzed intramolecular oxidative aminofluorination of alkynes. acs.orgnih.govacs.org This methodology utilizes a silver(I) catalyst, typically silver nitrate (B79036) (AgNO₃), to mediate the cyclization of an imine derivative formed from a 2-alkynylbenzaldehyde. rsc.orgacs.org The fluorine atom is introduced from an electrophilic fluorine source, most commonly N-fluorobenzenesulfonimide (NFSI). acs.orgnih.govacs.org

The reaction proceeds through an intramolecular cyclization, representing an efficient route to construct the 4-fluoro-substituted isoquinoline core in a single, well-defined step. acs.orgacs.org This method avoids the often-difficult direct fluorination of a pre-formed isoquinoline ring. The process has been shown to be effective for a variety of substrates, affording the desired 4-fluoroisoquinolines in moderate to good yields. acs.org The absence of the silver catalyst results in no formation of the desired product, highlighting its critical role in the transformation. acs.org

Starting Material (Substrate) Catalyst Fluorinating Agent Yield (%) Reference
Imine of 2-(hept-1-yn-1-yl)benzaldehyde20 mol % AgNO₃NFSI75 acs.org
Imine of 2-(phenylethynyl)benzaldehyde20 mol % AgNO₃NFSI78 acs.org
Imine of 2-(cyclohexylethynyl)benzaldehyde20 mol % AgNO₃NFSI52 acs.org
Imine of 4,5-dimethoxy-2-(phenylethynyl)benzaldehyde20 mol % AgNO₃NFSI65 acs.org

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

Achieving high yield and selectivity in the synthesis of this compound is contingent on the careful optimization of reaction parameters. Key factors include the choice of solvent, the catalyst system, and precise temperature control, all of which can significantly influence the reaction outcome by minimizing the formation of byproducts. numberanalytics.com

The choice of solvent and catalyst is critical in directing the outcome of halogenation reactions on the isoquinoline framework. numberanalytics.comchinesechemsoc.org Research on the direct C4-halogenation of isoquinoline via a dearomatization-rearomatization strategy has shown that solvent choice directly impacts reaction yield. acs.org In a study optimizing for 4-bromoisoquinoline, tetrahydrofuran (B95107) (THF) was identified as the superior solvent, providing a 78% yield at room temperature, compared to dichloromethane (B109758) (DCM, 71%), acetonitrile (B52724) (MeCN, 67%), and toluene (B28343) (PhMe, 33%). acs.org

Catalyst optimization is equally important. In the development of switchable syntheses for pyrroles and isoquinolines, various copper and rhodium catalysts were screened. acs.org For one transformation, CuBr was found to be more effective than CuI, CuCl, or Cu(OAc)₂. acs.org Similarly, in developing a chiral selenide-catalyzed halogenation, different catalyst structures were evaluated to improve yield and enantioselectivity, demonstrating that subtle changes to the catalyst can have profound effects on the reaction's efficiency. chinesechemsoc.org

Table: Effect of Solvent on C4-Bromination Yield of Isoquinoline

Entry Solvent Temperature Yield (%) Reference
1 Dichloromethane (DCM) Room Temp. 71 acs.org
2 Acetonitrile (MeCN) Room Temp. 67 acs.org
3 Tetrahydrofuran (THF) Room Temp. 78 acs.org
4 Toluene (PhMe) Room Temp. 33 acs.org

Reaction conditions involved Boc₂O-mediated dearomatization followed by bromination with NBS and acid-promoted rearomatization. acs.org

Temperature is a crucial parameter for controlling the regioselectivity and minimizing the formation of unwanted byproducts in halogenation reactions. numberanalytics.com While higher temperatures can increase the reaction rate, they can also lead to decreased selectivity or product decomposition. numberanalytics.comacs.org

In the synthesis of 4-bromoisoquinoline, elevating the temperature from room temperature to 50 °C increased the yield from 78% to 83%. acs.org However, a further increase to reflux conditions caused the yield to drop to 72%, indicating that excessive heat promotes side reactions. acs.org In other systems, such as the direct bromination of isoquinoline in fuming sulfuric acid, maintaining a very low temperature (not exceeding -15 °C) is essential for achieving the desired 8-bromo selectivity. google.com This demonstrates that the optimal temperature is highly specific to the reaction system and desired outcome. Precise temperature control is therefore a key strategy for enhancing the purity and yield of the target halogenated isoquinoline. acs.orggoogle.com

Table: Effect of Temperature on C4-Bromination Yield in THF

Entry Solvent Temperature Yield (%) Reference
1 THF Room Temp. 78 acs.org
2 THF 50 °C 83 acs.org
3 THF Reflux 72 acs.org

Reaction conditions involved Boc₂O-mediated dearomatization followed by bromination with NBS and acid-promoted rearomatization. acs.org

Chemical Reactivity and Transformation Mechanisms of 1 Bromo 4 Fluoroisoquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

The isoquinoline (B145761) nucleus, being a heteroaromatic system containing a nitrogen atom, is inherently electron-deficient. This electronic characteristic is further amplified by the presence of electron-withdrawing halogen substituents, making the ring susceptible to attack by nucleophiles. The SNAr mechanism in such systems involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group. masterorganicchemistry.com

The C1 position of the isoquinoline ring is highly activated towards nucleophilic attack due to its proximity to the ring nitrogen. In 1-bromo-4-fluoroisoquinoline, the bromine atom at this position serves as a competent leaving group in SNAr reactions. While bromine is less electronegative than fluorine, its greater polarizability and the lower carbon-bromine bond strength compared to the carbon-fluorine bond facilitate its displacement.

Contrary to what might be expected based on bond strength, the fluorine atom at the C4 position can also be displaced in SNAr reactions. In the context of SNAr, fluorine can be an excellent leaving group. masterorganicchemistry.com This is because the rate-determining step is the attack of the nucleophile, which is heavily influenced by the electron-withdrawing nature of the halogen. Fluorine's high electronegativity strongly polarizes the C-F bond and stabilizes the negatively charged Meisenheimer intermediate, thereby accelerating the reaction rate.

The regioselectivity of nucleophilic attack on this compound is a complex interplay of electronic effects. Both the C1 and C4 positions are activated towards SNAr.

Activation at C1: The position is alpha to the ring nitrogen, which exerts a strong electron-withdrawing effect, significantly lowering the energy of the transition state for nucleophilic attack at this site.

Activation at C4: The fluorine atom at C4 provides powerful inductive electron withdrawal, activating this position for nucleophilic attack.

The outcome of the reaction often depends on the nature of the nucleophile and the stability of the respective Meisenheimer intermediates. Quantum chemistry calculations on similar systems have shown that the formation of the more stable intermediate dictates the preferred reaction site. dntb.gov.ua "Hard" nucleophiles like alkoxides may preferentially attack the more electron-deficient C1 position, while "softer" nucleophiles like thiolates might show different selectivity. The interplay between the inductive effects of the halogens and the resonance effects of the isoquinoline ring system ultimately governs which position is more susceptible to substitution under a given set of conditions.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the significant difference in the reactivity of the C-Br and C-F bonds towards oxidative addition to a metal center (typically palladium) allows for highly selective transformations. baranlab.org

The C-Br bond at the C1 position is the primary site for palladium-catalyzed cross-coupling reactions due to the general reactivity trend for oxidative addition: C-I > C-Br >> C-Cl > C-F. wikipedia.org This high degree of selectivity allows for the functionalization of the C1 position while leaving the C-F bond at C4 intact for potential subsequent transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling with an organoboron reagent. nih.govlibretexts.org The C1-bromo site readily participates in this reaction to yield 1-aryl- or 1-vinyl-4-fluoroisoquinolines. organic-synthesis.commdpi.com

Heck Reaction: The Heck reaction couples the C1 position with an alkene, providing access to 1-alkenyl-4-fluoroisoquinolines. organic-chemistry.orgmdpi.com The reaction involves the palladium-catalyzed reaction of the aryl bromide with an alkene in the presence of a base. researchgate.netlibretexts.org

Sonogashira Coupling: This reaction forms a C-C bond between the C1 position and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce 1-alkynyl-4-fluoroisoquinolines. wikipedia.orgorganic-chemistry.orglibretexts.org The significant difference in reactivity between C-Br and C-F bonds allows for selective coupling at the bromide position. libretexts.org

Buchwald-Hartwig Amination: This reaction is used to form a C-N bond by coupling the C1-bromo site with an amine. wikipedia.orgorganic-chemistry.org It provides a direct route to 1-amino-4-fluoroisoquinoline derivatives. nih.govbeilstein-journals.org

The following table summarizes typical conditions for these reactions at the C1 position.

Reaction Coupling Partner Catalyst System Base Solvent
Suzuki-MiyauraAryl/vinyl boronic acidPd(PPh₃)₄ or PdCl₂(dppf)Na₂CO₃, K₂CO₃Toluene (B28343)/Water, Dioxane
HeckAlkenePd(OAc)₂Et₃N, K₂CO₃DMF, Acetonitrile (B52724)
SonogashiraTerminal AlkynePd(PPh₃)₄ / CuIEt₃N, PiperidineTHF, DMF
Buchwald-HartwigAminePd₂(dba)₃ / Ligand (e.g., BINAP, XPhos)NaOt-Bu, Cs₂CO₃Toluene, Dioxane

The carbon-fluorine bond is generally robust and unreactive in standard palladium-catalyzed cross-coupling reactions due to its high bond dissociation energy. However, recent advances in catalysis have enabled the activation of C-F bonds under specific conditions. These methods typically require more forcing conditions or specialized catalytic systems, such as:

The use of electron-rich, sterically demanding phosphine (B1218219) ligands that facilitate the difficult oxidative addition step.

Employing nickel-based catalysts, which can be more effective than palladium for activating C-F bonds.

The use of strong bases or additives that can promote the reaction. For example, Pd-catalyzed Sonogashira coupling of some fluoroarenes has been achieved using LiHMDS as a base. organic-chemistry.org

These advanced methods open the possibility for sequential cross-coupling on this compound, where the C1-Br bond is first functionalized using standard palladium catalysis, followed by a more specialized C-F activation protocol to modify the C4 position. This sequential approach offers a powerful strategy for the synthesis of complex, polysubstituted isoquinoline derivatives.

Synergistic Catalysis involving Transition Metals and Photoredox Systems

The intersection of transition metal catalysis and photoredox catalysis, often termed metallaphotoredox catalysis, offers a powerful strategy for forming challenging chemical bonds under mild conditions. For a substrate like this compound, this synergistic approach can overcome the limitations of either catalytic system alone, enabling novel cross-coupling reactions.

In a typical scenario, a photocatalyst, such as an iridium or ruthenium polypyridyl complex, absorbs visible light and enters an excited state. This excited-state catalyst can then engage in a single-electron transfer (SET) with a suitable reaction partner to generate a radical species. Concurrently, a transition metal catalyst, commonly nickel or palladium, undergoes its own catalytic cycle involving oxidative addition to the C-Br bond of this compound. The synergy arises when the radical generated by the photoredox cycle interacts with an organometallic intermediate from the transition metal cycle, facilitating a cross-coupling event that might be kinetically or thermodynamically unfavorable otherwise.

This dual catalytic system is particularly effective for coupling aryl halides with partners that are challenging for traditional cross-coupling methods, such as sp³-hybridized carbon sources derived from carboxylic acids or C-H bonds. The reaction conditions are generally mild, often proceeding at room temperature, which enhances functional group tolerance.

Table 1: Representative Components of a Hypothetical Synergistic Photoredox/Nickel-Catalyzed Cross-Coupling of this compound

ComponentExampleRole
Aryl Halide This compoundElectrophilic coupling partner
Coupling Partner Alkyl carboxylic acidRadical precursor
Photocatalyst Ir(ppy)₃Absorbs light, initiates SET
Transition Metal Catalyst NiCl₂·glymeMain cross-coupling catalyst
Ligand 4,4′-Di-tert-butyl-2,2′-bipyridineStabilizes and modulates Ni catalyst
Base K₂HPO₄Neutralizes acid byproduct
Solvent Dimethylformamide (DMF)Solubilizes reactants
Light Source Blue LEDExcites the photocatalyst

Electrophilic Aromatic Substitution Reactions on the Isoquinoline Ring System

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. In the case of this compound, the regiochemical outcome of such reactions is dictated by the combined electronic effects of the heterocyclic nitrogen atom and the two halogen substituents.

The isoquinoline ring system itself is generally deactivated towards electrophilic attack compared to benzene (B151609), due to the electron-withdrawing nature of the nitrogen atom, particularly under the acidic conditions often required for SEAr. Electrophilic substitution, when it occurs, preferentially takes place on the benzene ring portion of the heterocycle, typically at positions 5 and 8.

The substituents already present on the ring further modulate this reactivity:

Nitrogen Atom: As part of the pyridine (B92270) ring, the nitrogen atom is strongly deactivating, especially when protonated in acidic media. It directs electrophiles away from the pyridine ring and towards the carbocyclic ring.

Halogens (Br and F): Halogens are deactivating substituents due to their inductive electron withdrawal, which lowers the rate of reaction. However, they are ortho-, para-directing because they can donate a lone pair of electrons through resonance, stabilizing the cationic intermediate (arenium ion) when attack occurs at these positions.

In this compound, both halogens are on different rings relative to each other's directing influence. The position of a new electrophile will be a balance of these directing effects. Given that the pyridine ring is strongly deactivated, substitution is highly favored on the benzene ring. Therefore, the most likely positions for electrophilic attack are C-5 and C-8, a common outcome for isoquinolines. For example, nitration of isoquinoline typically yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline.

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution for this compound

GroupPositionInductive EffectResonance EffectOverall Effect on RateDirecting Influence
Ring Nitrogen 2Electron-withdrawing-DeactivatingDirects to carbocyclic ring (C-5, C-8)
Bromo 1Electron-withdrawingElectron-donatingDeactivatingOrtho-, Para-directing
Fluoro 4Electron-withdrawingElectron-donatingDeactivatingOrtho-, Para-directing

Reductive Transformations of Halogen Groups (e.g., debromination)

The halogen atoms on this compound can be selectively removed through various reductive transformations. The carbon-bromine bond is significantly weaker and more readily cleaved than the carbon-fluorine bond, allowing for selective debromination.

One common method for debromination is catalytic hydrogenation . This process typically involves reacting the substrate with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). This method effectively replaces the bromine atom with a hydrogen atom, yielding 4-fluoroisoquinoline (B1268607).

Another pathway for dehalogenation involves a radical-based mechanism . For instance, a domino reaction proceeding through a dearomatization/debromination sequence can be initiated. This type of transformation may involve an SRN1 (substitution, nucleophilic, radical, unimolecular) mechanism where an initial electron transfer generates a radical anion, which then expels the bromide ion.

The choice of method depends on the desired outcome and the tolerance of other functional groups in the molecule to the reaction conditions. Given the stability of the C-F bond, these reductive methods can be employed to selectively transform the C-Br bond while leaving the fluoro substituent intact.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and developing new synthetic methodologies. Key investigations focus on the transient species that govern the reaction pathways and the intricate steps within catalytic cycles.

Arynes/Heteroarynes: The presence of two adjacent halogen atoms on an aromatic ring can be a precursor to the formation of a highly reactive aryne intermediate upon treatment with a strong base. While the halogens in this compound are not adjacent, it is conceivable that under forcing conditions with organolithium reagents or other strong bases, elimination of HBr could lead to the formation of a heteroaryne, specifically an isoquinolyne . These intermediates are not isolated but are trapped in situ with various reagents, such as dienes in a Diels-Alder reaction.

Radical Species: As discussed in the context of synergistic catalysis and some reductive transformations, radical intermediates play a significant role. In photoredox catalysis, single-electron transfer (SET) processes generate aryl radicals from the aryl halide. These open-shell species exhibit unique reactivity compared to their closed-shell counterparts, enabling transformations that are otherwise difficult to achieve.

Zwitterions: In reactions involving the isoquinoline nitrogen, zwitterionic intermediates can be formed. For example, in certain nucleophilic substitution reactions or cycloadditions, the nitrogen atom can be protonated or alkylated, leading to a positively charged pyridinium (B92312) moiety, while another part of the molecule or a reagent bears a negative charge. These charge-separated species can be key intermediates that dictate the reaction's progression and stereochemical outcome.

Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are paramount for functionalizing this compound, primarily at the C-1 position due to the greater reactivity of the C-Br bond over the C-F bond. These reactions proceed via a well-established catalytic cycle.

A generalized catalytic cycle for a palladium-catalyzed Suzuki coupling involves three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate.

Transmetalation: A boronic acid (or its boronate ester), activated by a base, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst.

The ligands coordinated to the metal center are critical, profoundly influencing the catalyst's stability, activity, and selectivity. Phosphine ligands are commonly employed. Their steric and electronic properties can be fine-tuned to optimize the reaction:

Steric Bulk: Bulky ligands, such as those with tert-butyl or cyclohexyl groups, can promote the reductive elimination step and often favor the formation of monoligated, highly reactive Pd(0) species.

Electronic Properties: Electron-donating ligands increase the electron density on the metal, which facilitates the oxidative addition step but may slow down reductive elimination. Conversely, electron-withdrawing ligands can have the opposite effect. The choice of ligand is therefore a delicate balance to achieve an efficient catalytic turnover. For challenging substrates, specialized biarylphosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) may be required to achieve high yields.

Table 3: Common Phosphine Ligands and Their Potential Effects in Cross-Coupling Reactions

LigandTypeKey FeaturePotential Effect on Reaction
Triphenylphosphine (PPh₃) MonodentateStandard, moderately bulkyGeneral-purpose, may require higher temperatures
XantPhos BidentateLarge bite anglePromotes reductive elimination, good for challenging couplings
t-BuBrettPhos Monodentate (Biaryl)Very bulky, electron-richHigh activity at low catalyst loadings, effective for aryl chlorides/bromides
dppf Bidentate (Ferrocenyl)Electron-rich, rigid backboneHigh thermal stability, effective in Suzuki and borylation reactions

Derivatization Strategies and Advanced Synthetic Applications in Complex Molecule Construction

Formation of Polyfunctionalized Isoquinoline (B145761) Derivatives through Sequential Transformations

The creation of polyfunctionalized isoquinoline derivatives from 1-bromo-4-fluoroisoquinoline hinges on sequential reaction strategies, with palladium-catalyzed cross-coupling reactions being the cornerstone of the initial transformation. The C1-Br bond is highly susceptible to oxidative addition to a palladium(0) complex, initiating catalytic cycles that allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Key sequential transformations include:

Suzuki-Miyaura Coupling: This reaction introduces aryl, heteroaryl, or vinyl substituents by coupling this compound with various organoboron reagents. wikipedia.orgorganic-chemistry.org The resulting 1-substituted derivatives can be further functionalized. For instance, a substituent bearing a reactive site (e.g., a nitro or ester group) can undergo subsequent reduction or hydrolysis, enabling further diversification.

Buchwald-Hartwig Amination: This method allows for the direct formation of a C-N bond, introducing primary or secondary amines at the C1 position. libretexts.orgwikipedia.org This is particularly valuable in medicinal chemistry for synthesizing compounds with specific protein-binding capabilities. The scalability of this reaction has been demonstrated on related bromoisoquinoline systems, proving its industrial viability. acs.orgacs.org

Sonogashira Coupling: By coupling with terminal alkynes, this reaction installs an alkynyl group at the C1 position. wikipedia.orglibretexts.orgorganic-chemistry.org The resulting 1-alkynyl-4-fluoroisoquinolines are highly valuable intermediates, as the alkyne moiety can participate in a variety of subsequent transformations, including click chemistry, cyclizations, and further couplings. organic-chemistry.org

Heck Coupling: This reaction forms a new C-C bond by coupling the C1 position with an alkene, yielding 1-alkenyl-4-fluoroisoquinolines. wikipedia.orgdrugfuture.comorganic-chemistry.org The stereoselectivity of the Heck reaction is a key advantage, typically affording the trans substituted alkene. organic-chemistry.org

A typical sequential strategy would involve an initial palladium-catalyzed coupling at the C1 position, followed by modification of the newly introduced substituent or functionalization at another position on the isoquinoline core.

Coupling ReactionCoupling PartnerResulting C1-SubstituentPotential Secondary Transformation
Suzuki-MiyauraArylboronic AcidArylFunctionalization of the new aryl ring
Buchwald-HartwigAmine (R-NH2)Amino (-NHR)Acylation or alkylation of the amine
SonogashiraTerminal AlkyneAlkynylCyclization or click reaction
HeckAlkeneAlkenylOxidation or reduction of the double bond

Access to Diverse Heterocyclic Systems via Annulation and Cyclization Reactions

This compound is a valuable precursor for synthesizing fused polycyclic heterocyclic systems through annulation and cyclization strategies. rsc.org These reactions typically involve a two-stage process: first, the introduction of a suitably functionalized side chain at the C1 position via substitution of the bromine, followed by an intramolecular cyclization that forms a new ring fused to the isoquinoline core.

For example, a 1-alkynyl-4-fluoroisoquinoline, synthesized via a Sonogashira coupling, can be used to construct fused five- or six-membered rings. organic-chemistry.org If the alkyne is tethered to a nucleophile, intramolecular cyclization can be induced. Similarly, introducing a side chain with a terminal amine or activated methylene (B1212753) group at C1 can facilitate intramolecular reactions, such as Pictet-Spengler type cyclizations or other annulations, to build complex frameworks like pyrrolo[2,1-a]isoquinolines. nih.gov

Isoquinolinium salts, which can be generated from isoquinoline derivatives, are also potent intermediates for constructing fused, spiro, and bridged heterocyclic systems through various stereoselective cyclization processes. rsc.org

Initial Reaction on C1-BrC1-SubstituentSubsequent ReactionFused Heterocyclic System
Sonogashira Coupling2-Ethynyl anilineIntramolecular cyclizationIndolo[2,1-a]isoquinoline derivative
Suzuki Coupling2-Aminophenylboronic acidIntramolecular amidation/cyclizationQuinazolino[2,1-a]isoquinoline derivative
AlkylationEthyl 2-mercaptoacetateIntramolecular cyclization/annulationThiopyrano[2,3-c]isoquinoline derivative nih.gov

Scalability and Industrial Relevance of Synthetic Routes for Derivatives

The isoquinoline framework is a privileged scaffold found in numerous active pharmaceutical ingredients (APIs), including anesthetics, antihypertensives, and vasodilators. pharmaguideline.com Consequently, the development of scalable and efficient synthetic routes to its derivatives is of high industrial importance.

The derivatization of this compound relies heavily on palladium-catalyzed cross-coupling reactions, which have proven to be robust and scalable. nih.gov The Buchwald-Hartwig amination, for example, has been successfully implemented on a kilogram scale for the synthesis of a pharmaceutical intermediate derived from 6-bromoisoquinoline-1-carbonitrile. acs.orgacs.org The process development for this reaction involved optimizing catalyst loading, solvents, and work-up procedures to minimize residual palladium levels, demonstrating its suitability for industrial manufacturing. acs.org

Key factors for industrial scalability include:

Catalyst Efficiency: Minimizing the loading of expensive palladium catalysts is crucial. Modern ligands and catalyst systems allow for high turnover numbers.

Process Safety and Robustness: Reactions must be reproducible and safe on a large scale.

Green Chemistry: Utilizing less hazardous solvents and minimizing waste are increasingly important considerations. cam.ac.uk

Continuous Flow Chemistry: Modern manufacturing of APIs is increasingly turning to continuous flow processes, which offer enhanced safety, consistency, and efficiency over traditional batch processing. cam.ac.uknih.gov The well-defined kinetics of many palladium-catalyzed reactions make them amenable to adaptation in flow reactors.

The synthetic utility and proven scalability of the core reactions used to functionalize this compound underscore its industrial relevance as a key intermediate for the synthesis of high-value compounds, particularly in the pharmaceutical sector.

Computational and Theoretical Chemistry Studies of 1 Bromo 4 Fluoroisoquinoline

Electronic Structure and Reactivity Prediction via Density Functional Theory (DFT) Calculations

A comprehensive search of scientific databases and literature reveals a lack of specific Density Functional Theory (DFT) studies conducted on 1-bromo-4-fluoroisoquinoline. While DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules, no published research appears to have applied this method to this particular compound.

Typically, a DFT analysis of this compound would provide valuable insights into its molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, such calculations would yield information on the electronic properties, such as the distribution of electron density, the molecular electrostatic potential (MEP), and the dipole moment. This information is crucial for predicting the molecule's reactivity and its interactions with other chemical species. For instance, an MEP map would highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

There are currently no available computational studies in the searched literature that elucidate reaction mechanisms or identify transition states involving this compound. Computational modeling, often employing DFT, is a standard approach to map out the potential energy surface of a chemical reaction, allowing for the identification of intermediates and transition states.

For a molecule like this compound, such studies could, for example, investigate the mechanisms of nucleophilic aromatic substitution at the positions bearing the bromine or fluorine atoms. By calculating the activation energies for different possible pathways, researchers could predict the most likely reaction products and the conditions required to achieve them. The absence of this research means that the mechanistic details of reactions involving this compound remain to be computationally explored.

Analysis of Frontier Molecular Orbitals (FMO) and Chemical Reactivity Descriptors

A specific analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—for this compound has not been reported in the available literature. FMO theory is fundamental to understanding chemical reactivity, as the HOMO and LUMO energies and their spatial distributions govern how a molecule interacts with other reactants.

A detailed FMO analysis would provide the energies of the HOMO and LUMO, and the energy gap between them, which is an indicator of the molecule's kinetic stability. From these energies, various chemical reactivity descriptors could be calculated, such as electronegativity, chemical hardness and softness, and the electrophilicity index. These descriptors would offer a quantitative measure of the molecule's reactivity. The lack of such a study for this compound means that these theoretical insights are not currently available.

Conformational Analysis and Molecular Dynamics Simulations

There is no information available from conformational analyses or molecular dynamics (MD) simulations for this compound. Given the rigid, aromatic nature of the isoquinoline (B145761) core, significant conformational flexibility is not expected. However, computational studies could confirm the planar nature of the molecule and investigate small out-of-plane vibrations.

Molecular dynamics simulations could provide insights into the behavior of this compound in different solvent environments and at various temperatures. These simulations track the motions of atoms over time, offering a dynamic picture of the molecule's interactions with its surroundings. As no such studies have been published, the dynamic behavior and solvation properties of this compound have not been computationally characterized.

Medicinal Chemistry Applications of 1 Bromo 4 Fluoroisoquinoline Derivatives

Role as a Privileged Scaffold for Drug Discovery and Development

The concept of a privileged scaffold refers to a molecular framework that is capable of providing ligands for multiple, distinct biological targets. bohrium.com The isoquinoline (B145761) nucleus is a classic example of such a scaffold, found in numerous approved drugs and clinical candidates. nih.govgoogle.com Its rigid, planar structure provides a defined orientation for appended functional groups to interact with biological macromolecules like enzymes and receptors.

1-Bromo-4-fluoroisoquinoline serves as a decorated privileged scaffold. The isoquinoline core provides the fundamental binding motif, while the bromine and fluorine atoms offer critical modulation points. The bromine at the 1-position is a versatile synthetic handle, readily participating in cross-coupling reactions to introduce a wide variety of substituents. The fluorine atom at the 4-position can enhance metabolic stability, improve membrane permeability, and influence binding affinity through specific electronic interactions. nih.govfrontiersin.org This combination of a proven core scaffold with strategically placed, functionally important halogens makes this compound a highly valuable building block in the design of new therapeutic agents targeting a range of diseases. nih.govresearchgate.net

Synthesis of Biologically Active Isoquinoline Analogues and Precursors

This compound is a crucial starting material for the synthesis of a multitude of biologically active molecules. wikipedia.orgresearchgate.net The bromine atom at the C1 position is particularly reactive and can be displaced or utilized in various carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Common synthetic transformations involving this compound include:

Suzuki Coupling: Reaction with boronic acids to introduce aryl or heteroaryl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon triple bonds.

Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups.

Nucleophilic Aromatic Substitution: Displacement of the bromine by various nucleophiles.

These synthetic methodologies enable the creation of extensive libraries of isoquinoline derivatives from a single, readily accessible precursor. d-nb.info For instance, the Bischler-Napieralski reaction is a classical method for synthesizing the core 3,4-dihydroisoquinoline (B110456) structure, which can then be further modified. d-nb.info The versatility of this compound as a synthetic intermediate has cemented its importance in programs aimed at discovering new drugs. d-nb.info

Development of Enzyme Inhibitors

The this compound scaffold is instrumental in the development of various enzyme inhibitors, leveraging its structural features to achieve potent and selective inhibition.

Rho Kinase Inhibitors (e.g., Ripasudil)

Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors are a class of drugs that have shown promise in treating glaucoma by increasing the outflow of aqueous humor. mdpi.comresearchgate.netnih.govnih.gov Ripasudil (trade name: Glanatec®), a potent ROCK inhibitor, is a prime example of a drug synthesized from a 4-fluoroisoquinoline (B1268607) derivative. wikipedia.orgnewdrugapprovals.org The synthesis of Ripasudil utilizes 4-fluoroisoquinoline as a key starting material. newdrugapprovals.org The isoquinoline moiety serves as the core scaffold that binds to the ATP-binding site of the kinase. wikipedia.org The fluorine atom at the C4 position was found to dramatically improve the pharmacological action and selectivity of the compound compared to its non-fluorinated parent, fasudil. wikipedia.org

CompoundTarget EnzymeTherapeutic ApplicationRole of Isoquinoline Scaffold
RipasudilRho Kinase (ROCK)Glaucoma, Ocular HypertensionCore binding motif with C4-fluorine enhancing potency and selectivity. wikipedia.org

PERK Inhibitors

Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a key enzyme in the unfolded protein response (UPR), a cellular stress response pathway implicated in diseases like cancer and neurodegeneration. nih.govnih.govnih.govmedchemexpress.commedchemexpress.com PERK inhibitors are being investigated as potential therapeutics to modulate this pathway. While specific inhibitors directly synthesized from this compound are not prominently documented, the isoquinoline scaffold is a known core for various kinase inhibitors. The ability to functionalize the 1-position of this compound allows for the introduction of side chains that can target the specific amino acid residues within the PERK active site, making it a promising starting point for the design of novel PERK inhibitors. nih.govfrontiersin.org

Ras Protein Inhibitors

Ras proteins are a family of small GTPases that are frequently mutated in human cancers, making them a critical target for anticancer drug development. nih.govresearchgate.netnih.govfrontiersin.org Developing direct inhibitors of Ras has been challenging, but recent advances have identified small molecules that can interfere with Ras signaling. google.comd-nb.infonih.gov The isoquinoline and tetrahydroisoquinoline frameworks have been explored for their potential to inhibit Ras-effector interactions. nih.gov For example, a tetrahydroisoquinoline-containing compound has been reported as a KRAS inhibitor. nih.gov The synthetic accessibility of diverse substituents from the this compound precursor makes it an attractive scaffold for generating libraries of compounds to screen for Ras inhibitory activity. google.com

Development of Receptor Modulators (e.g., CXCR4 Antagonists)

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that plays a role in HIV entry into cells and cancer metastasis. researchgate.netnih.gov Consequently, CXCR4 antagonists are of significant therapeutic interest. The isoquinoline and, particularly, the tetrahydroisoquinoline scaffold have been successfully utilized to develop potent CXCR4 antagonists. nih.govdntb.gov.ua The core structure mimics the necessary pharmacophore for binding to the receptor, and modifications at various positions can fine-tune the potency and selectivity. Structure-activity relationship (SAR) studies have shown that the nature of the substituents on the isoquinoline ring is critical for antagonist activity. nih.govrsc.org The synthetic tractability of this compound allows for systematic modifications to optimize receptor binding and develop new CXCR4 modulators.

Influence of Fluorine and Bromine Substitution on Bioactivity, Metabolic Stability, and Receptor Binding Properties

The introduction of halogen atoms, specifically fluorine and bromine, onto the isoquinoline scaffold has a profound impact on the molecule's drug-like properties.

Fluorine: The substitution of a hydrogen atom with fluorine can significantly alter a molecule's properties. nih.gov Fluorine's high electronegativity can change the acidity/basicity of nearby functional groups, leading to altered receptor binding interactions. nih.gov The carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can block sites of metabolism by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug. nih.govfrontiersin.org In the case of Ripasudil, the 4-fluoro substituent was crucial for enhancing its inhibitory potency against ROCK. wikipedia.org

SubstitutionEffect on Physicochemical PropertiesImpact on Pharmacological ProfileExample
Fluorine (at C4)Increases electronegativity, alters pKa, can increase lipophilicity. nih.govEnhances metabolic stability, modulates receptor binding affinity, improves potency. nih.govrsc.orgRipasudil (increased ROCK inhibition). wikipedia.org
Bromine (at C1)Increases lipophilicity, acts as a key synthetic intermediate, can participate in halogen bonding. acs.orgAllows for diverse structural modifications to optimize bioactivity and selectivity. acs.orgServes as a precursor for numerous isoquinoline derivatives.

Application in Radiochemistry for Positron Emission Tomography (PET) Studies (e.g., [F-18] labeling of bromo-compounds)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. nih.govnih.gov It relies on the use of molecules labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) ([¹⁸F]). nih.govfrontiersin.orgmdpi.comfrontiersin.orgnih.govmdpi.comnih.gov The short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient radiolabeling methods.

Aromatic bromo-compounds, such as this compound, can serve as precursors for the synthesis of [¹⁸F]-labeled PET tracers. researchgate.netnih.gov The bromine atom can be replaced with [¹⁸F]fluoride via nucleophilic aromatic substitution, although this often requires harsh conditions. A more common and efficient approach is to use the bromo-compound as a starting material to synthesize a more suitable labeling precursor, such as a tosylate or a nitro-compound, which can then be readily fluorinated with [¹⁸F]fluoride. nih.gov The ability to introduce ¹⁸F onto the isoquinoline scaffold allows for the in vivo imaging and quantification of the targeted enzymes or receptors, providing valuable information on drug distribution and target engagement in living subjects. mdpi.comnih.gov

Applications in Materials Science and Advanced Functional Materials

Utilization of Isoquinoline (B145761) Derivatives in Advanced Materials

Isoquinoline-based compounds have been investigated for their potential in creating materials with interesting electronic and photophysical properties. amerigoscientific.com Their aromatic and heterocyclic nature can lead to applications in areas such as conductive polymers and organic sensors. amerigoscientific.com The ability to tailor the isoquinoline structure through substitution allows for the fine-tuning of the material's properties. amerigoscientific.com

Potential for Integration into Optoelectronic Materials

Many isoquinoline derivatives are known to exhibit fluorescence, making them of interest for applications in optoelectronic devices. nih.gov The electronic states and optical properties of the isoquinoline core have been a subject of significant study. nih.gov The specific substitution with bromo and fluoro groups in 1-Bromo-4-fluoroisoquinoline would be expected to modulate its electronic and photophysical properties, such as its emission wavelength and quantum yield. This could make it a candidate for integration into organic light-emitting diodes (OLEDs) or as a fluorescent probe, although specific research in this area is needed.

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Approaches for Site-Selective Halogenation and Derivatization

The precise functionalization of the isoquinoline (B145761) core is paramount for developing derivatives with tailored properties. Future research will likely focus on pioneering catalytic systems that offer enhanced control over site-selectivity, particularly for C-H functionalization.

Transition-Metal Catalysis : While established methods exist, the development of novel transition-metal catalysts (e.g., based on palladium, rhodium, iridium) continues to be a vibrant area of research. The goal is to achieve C-H activation at positions that are traditionally difficult to access, allowing for the introduction of a wide array of functional groups. For instance, catalyst-controlled divergent C4/C8 site-selective C-H arylation of isoquinolones has been demonstrated, showcasing the potential for precise modification. Future catalysts may offer even greater selectivity and broader substrate scope, minimizing the need for protecting groups and reducing synthetic steps.

Enzymatic Halogenation : Biocatalysis, particularly using flavin-dependent halogenases (FDHs), presents a green and highly selective alternative to chemical methods. Research into identifying or engineering FDHs that can specifically halogenate the isoquinoline scaffold at desired positions could revolutionize the synthesis of halogenated derivatives. This approach offers the potential for reactions to be performed under mild conditions with exceptional regioselectivity, which is often challenging to achieve with traditional chemical methods.

Photocatalysis : Light-mediated reactions are gaining prominence as sustainable synthetic tools. The development of photocatalytic methods for the halogenation and derivatization of isoquinolines could provide access to novel reactivity patterns. These methods often proceed under mild conditions and can tolerate a wide range of functional groups, making them highly attractive for complex molecule synthesis.

Exploration of New Biological Targets and Therapeutic Areas for 1-Bromo-4-fluoroisoquinoline Derivatives

The isoquinoline framework is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. The unique electronic properties conferred by the bromo and fluoro substituents in this compound make its derivatives prime candidates for exploring new biological applications.

Future research will likely involve screening libraries of this compound derivatives against a diverse panel of biological targets. High-throughput screening (HTS) campaigns can rapidly identify initial hits for various diseases.

Oncology : Many isoquinoline alkaloids and their synthetic analogs have demonstrated significant anticancer properties. Derivatives of this compound could be investigated as inhibitors of novel cancer-related targets, such as specific kinases, protein-protein interactions, or epigenetic modifiers. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a handle for further synthetic diversification.

Neurodegenerative Diseases : Given that some isoquinoline derivatives have shown neuroprotective effects, exploring the potential of this compound analogs in the context of diseases like Alzheimer's and Parkinson's is a promising avenue. These compounds could be designed to interact with targets such as monoamine oxidase (MAO) or beta-secretase 1 (BACE1).

Infectious Diseases : The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. This compound derivatives could be evaluated for their activity against a range of bacteria, fungi, and viruses. The lipophilicity and electronic nature of the fluoro and bromo groups can influence membrane permeability and interaction with microbial targets.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing synthetic route design. Future efforts in the synthesis of this compound and its derivatives will emphasize sustainability, safety, and efficiency.

Flow Chemistry : Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scale-up. Developing flow-based syntheses for this compound can enable safer handling of hazardous reagents and intermediates, as well as provide access to reaction conditions (e.g., high temperatures and pressures) that are difficult to achieve in batch. This can lead to higher yields, shorter reaction times, and reduced waste generation.

Green Solvents and Catalysts : The use of environmentally benign solvents, such as water, supercritical fluids, or bio-based solvents, will be a key focus. Additionally, the development of recyclable catalytic systems, including heterogeneous catalysts or catalysts immobilized on solid supports, will contribute to more sustainable synthetic processes.

Atom Economy : Synthetic strategies that maximize the incorporation of all starting materials into the final product (high atom economy) will be prioritized. This includes the development of cascade or domino reactions where multiple bond-forming events occur in a single pot, minimizing purification steps and waste.

Application of Advanced Spectroscopic and Imaging Techniques for Characterization and Mechanistic Studies

A deep understanding of the structure, reactivity, and mechanism of action of this compound and its derivatives requires sophisticated analytical techniques.

Advanced NMR Spectroscopy : Multi-dimensional and multinuclear (e.g., 19F NMR) spectroscopic techniques will be crucial for the unambiguous structural elucidation of novel derivatives. Advanced NMR methods can also be employed to study reaction mechanisms, identify transient intermediates, and probe the interactions of these molecules with biological targets.

Mass Spectrometry Imaging (MSI) : MSI techniques, such as MALDI and DESI, could be used to visualize the spatial distribution of this compound derivatives in biological tissues. This can provide valuable insights into drug metabolism, target engagement, and pharmacokinetic properties at a subcellular level.

X-ray Crystallography : Single-crystal X-ray diffraction remains the gold standard for determining the three-dimensional structure of molecules. Obtaining crystal structures of this compound derivatives, particularly when complexed with their biological targets, can provide detailed information about binding modes and guide further structure-based drug design efforts.

Computational Spectroscopy : The interplay between experimental and theoretical methods is becoming increasingly important. Quantum chemical calculations can be used to predict spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies), which can aid in the interpretation of experimental data and provide a deeper understanding of the electronic structure of these molecules.

Computational Design and In Silico Screening of Novel Derivatives

Computational chemistry and bioinformatics are indispensable tools in modern drug discovery and materials science. These approaches can significantly accelerate the design and discovery of new this compound derivatives with desired properties.

Q & A

Q. Table 1: Key Optimization Parameters

ParameterTested RangeOptimal Condition
Catalyst (mol%)1–53% Pd(dppf)Cl₂
Solvent/BaseDME/Na₂CO₃, toluene/Et₃NDME/Na₂CO₃
Temperature (°C)80–120100

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Use a multi-technique approach:

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from the fluorinated and brominated positions .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns (Br/F contributions) .
  • XRD (if crystalline) : Resolve regiochemical ambiguities in substitution patterns .
    Include purity analysis via HPLC (C18 column, acetonitrile/water gradient) to detect halide displacement byproducts .

Advanced: How can contradictory biological activity data for this compound derivatives be resolved?

Methodological Answer:
Address discrepancies through:

  • Orthogonal assays : Compare enzyme inhibition (IC₅₀) with cellular viability assays (MTT) to distinguish target-specific vs. cytotoxic effects .
  • Structural analogs : Synthesize 4-fluoro-1-iodo/chloro analogs to isolate electronic vs. steric contributions .
  • Meta-analysis : Cross-reference bioactivity datasets using cheminformatics tools (e.g., PubChem Activity Score) to identify outlier methodologies .

Advanced: What computational strategies predict the reactivity of this compound in nucleophilic aromatic substitution?

Methodological Answer:

  • DFT calculations : Compute Fukui indices to identify electrophilic hotspots (C-1 bromine vs. C-4 fluorine) .
  • Solvent modeling : Use COSMO-RS to simulate solvent effects on transition states in polar aprotic solvents (DMF, DMSO) .
  • Kinetic isotope effects (KIE) : Compare experimental vs. simulated KIEs to validate mechanistic pathways .

Q. Table 2: Calculated Reactivity Descriptors

PositionFukui Index (f⁻)Charge (Mulliken)
C-1 (Br)0.45-0.12
C-4 (F)0.28-0.08

Basic: How to mitigate dehalogenation during storage of this compound?

Methodological Answer:

  • Storage conditions : Use amber vials under argon at –20°C to prevent light/oxygen-induced degradation .
  • Stabilizers : Add 1% hydroquinone to inhibit radical pathways.
  • Quality checks : Monitor via monthly HPLC (retention time shifts indicate decomposition) .

Advanced: What experimental design principles ensure reproducibility in synthesizing this compound-based libraries?

Methodological Answer:

  • 4R principles :
    • Randomization : Assign reaction batches randomly to operators.
    • Replication : Triplicate critical steps (e.g., coupling reactions).
    • Reduction : Use DoE (Design of Experiments) to minimize variables.
    • Representation : Include positive/negative controls (e.g., unsubstituted isoquinoline) .
  • Data logging : Use ELNs (Electronic Lab Notebooks) with metadata (humidity, equipment calibration) .

Basic: How to integrate this compound into multi-step medicinal chemistry workflows?

Methodological Answer:

  • Protection/deprotection : Use SEM groups for amine functionalities to avoid interference .
  • Late-stage functionalization : Prioritize C–H activation over cross-coupling to preserve halogen handles .
  • Scale-up : Transition from batch to flow chemistry for exothermic reactions (e.g., bromination) .

Advanced: How to resolve conflicting regioselectivity reports in halogen dance reactions involving this compound?

Methodological Answer:

  • In situ monitoring : Use ReactIR to track intermediate formation during metalation (e.g., LDA vs. NaHMDS) .
  • Isotopic labeling : Introduce ¹⁸O/²H to trace migratory pathways.
  • Theoretical studies : Compare NICS (Nucleus-Independent Chemical Shifts) for aromaticity changes in transition states .

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Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-4-fluoroisoquinoline
Reactant of Route 2
1-Bromo-4-fluoroisoquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.